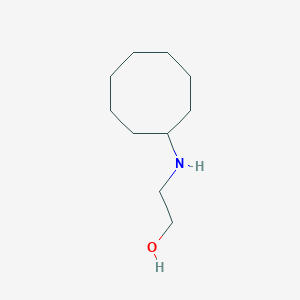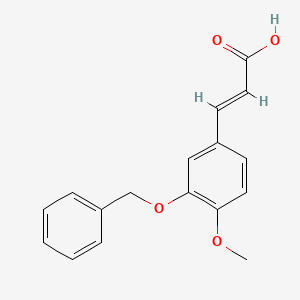
ethyl 3-(3-(4-(trifluoromethyl)phenyl)thioureido)-1H-indole-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “ethyl 3-(3-(4-(trifluoromethyl)phenyl)thioureido)-1H-indole-2-carboxylate” is a complex organic molecule. It contains an indole group, which is a common structure in many natural products and pharmaceuticals, a thiourea group, which is often found in various medicinal compounds due to its diverse biological activities, and a trifluoromethyl group, which can enhance the metabolic stability and lipophilicity of a compound .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an indole ring, a thiourea group, and a trifluoromethyl group. The presence of these groups would likely confer specific chemical properties to the compound, such as aromaticity (from the indole ring), the ability to participate in hydrogen bonding (from the thiourea group), and increased lipophilicity (from the trifluoromethyl group) .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The indole ring, for example, could undergo electrophilic substitution reactions. The thiourea group could participate in reactions involving the nitrogen atoms or the sulfur atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, potentially affecting its solubility and permeability. The presence of the indole and thiourea groups could influence the compound’s reactivity .科学的研究の応用
Synthetic Methodologies and Chemical Properties
General Acylation Techniques
Murakami et al. (1985) detailed a general method for the C-3 acylation of ethyl indole-2-carboxylates, providing insights into the synthesis of compounds such as ethyl 3-acylindole-2-carboxylates. This methodology could potentially be adapted for the synthesis of ethyl 3-(3-(4-(trifluoromethyl)phenyl)thioureido)-1H-indole-2-carboxylate by selecting appropriate acylating agents and conditions (Murakami et al., 1985).
Thiocyanation and Functionalization
Tamura et al. (1978) explored the thiocyanation of indoles, leading to 3-thiocyanatoindoles under specific conditions. Such reactions highlight the functional diversity achievable with indole derivatives, which could be relevant when considering functional group modifications on the ethyl indole-2-carboxylate backbone (Tamura et al., 1978).
Potential Applications in Heterocyclic Chemistry
- Synthesis of Functionalized Tetrahydropyridines: Zhu et al. (2003) reported an expedient phosphine-catalyzed [4 + 2] annulation process for the synthesis of highly functionalized tetrahydropyridines. This kind of innovative synthetic strategy could be valuable for creating novel heterocyclic systems based on the ethyl 3-(3-(4-(trifluoromethyl)phenyl)thioureido)-1H-indole-2-carboxylate structure (Zhu et al., 2003).
Advanced Materials and Biological Activities
- Corrosion Inhibition Studies: Haque et al. (2018) conducted experimental and quantum chemical studies on functionalized tetrahydropyridines as corrosion inhibitors for mild steel in hydrochloric acid. Although not directly related, this research demonstrates how indole derivatives and their analogs can have applications beyond pharmaceuticals, potentially including ethyl 3-(3-(4-(trifluoromethyl)phenyl)thioureido)-1H-indole-2-carboxylate in corrosion inhibition contexts (Haque et al., 2018).
作用機序
Target of Action
The primary target of ethyl 3-(3-(4-(trifluoromethyl)phenyl)thioureido)-1H-indole-2-carboxylate is the gibberellin insensitive DWARF1 (GID1) receptor . This receptor plays a crucial role in plant growth regulation, particularly in processes such as hypocotyl elongation and seed germination .
Mode of Action
The compound interacts with its target, the GID1 receptor, through hydrogen bonding interactions with residues Phe238 and Ser191 . This interaction results in a stronger binding with GID1 compared to other compounds . The binding of the compound to the GID1 receptor triggers a series of biochemical reactions that lead to the observed biological effects .
Biochemical Pathways
The compound affects the gibberellin signaling pathway . Gibberellins are plant hormones that regulate various developmental processes, including hypocotyl elongation, seed germination, and flowering regulation . The interaction of the compound with the GID1 receptor influences these processes by mimicking the action of gibberellins .
Result of Action
The compound exhibits high gibberellin-like activity . At a dose of 0.1 μM, it has been shown to significantly promote Arabidopsis thaliana hypocotyl elongation and rice germination . These effects are indicative of the compound’s potential as a plant growth regulator .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
ethyl 3-[[4-(trifluoromethyl)phenyl]carbamothioylamino]-1H-indole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N3O2S/c1-2-27-17(26)16-15(13-5-3-4-6-14(13)24-16)25-18(28)23-12-9-7-11(8-10-12)19(20,21)22/h3-10,24H,2H2,1H3,(H2,23,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODCOALNUDOUVMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N1)NC(=S)NC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 3-(3-(4-(trifluoromethyl)phenyl)thioureido)-1H-indole-2-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(Aminomethyl)phenyl]-1lambda(6),2-thiazinane-1,1-dione](/img/structure/B2860719.png)

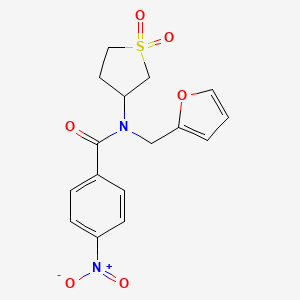
![N-([1,1'-biphenyl]-2-yl)-2-(cyclopropylmethoxy)isonicotinamide](/img/structure/B2860725.png)
![N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-(2-morpholinoethyl)oxalamide](/img/structure/B2860726.png)
![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide](/img/structure/B2860727.png)
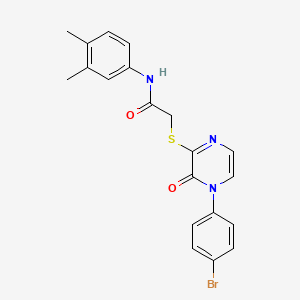
![N-[(2-methyl-1H-indol-5-yl)methyl]-4-(trifluoromethyl)benzamide](/img/structure/B2860729.png)
![1-(2-Cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)-3-(methylsulfonyl)imidazolidin-2-one](/img/structure/B2860730.png)
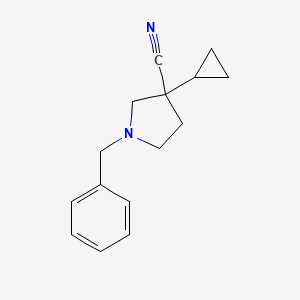
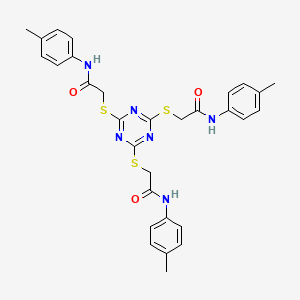
![7-(4-methoxyphenyl)-6-(2,3,4-trimethoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2860740.png)
